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molecular formula C24H20ClN5O3S B8712773 4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid CAS No. 878672-18-5

4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid

Cat. No. B8712773
M. Wt: 494.0 g/mol
InChI Key: BRVXINLXGZQNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106205B2

Procedure details

Dichloroacetic acid (0.35 mL, 4.2 mmol) was added to a mixture of compound 6 (1.04 g, 2.1 mmol), benzyltriethyl ammonium bromide (1.65 g, 6.1 mmol) and sodium nitrite (2.9 g, 42.1 mmol) in dibromomethane (44 mL). The mixture was stirred at room temperature for 18 hours in the dark. The reaction mixture was then concentrated tad the resulting residue was purified by column chromatography (95% dichloromethane/5% methanol) to afford 393 mg 34% yield of 4-(2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)-3-chlorobenzoic acid (7).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(Cl)C(O)=O.N[C:8]1[N:9]([C:28]2[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[C:31]([CH:38]3[CH2:40][CH2:39]3)=[CH:30][CH:29]=2)[C:10]([S:13][CH2:14][C:15]([NH:17][C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]=2[Cl:27])=[O:16])=[N:11][N:12]=1.N([O-])=O.[Na+].[Br:45]CBr>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Br:45][C:8]1[N:9]([C:28]2[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[C:31]([CH:38]3[CH2:40][CH2:39]3)=[CH:30][CH:29]=2)[C:10]([S:13][CH2:14][C:15]([NH:17][C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]=2[Cl:27])=[O:16])=[N:11][N:12]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Name
Quantity
1.04 g
Type
reactant
Smiles
NC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C(=O)O)C=C1)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
Name
Quantity
2.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
44 mL
Type
reactant
Smiles
BrCBr
Name
Quantity
1.65 g
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours in the dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated tad the resulting residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (95% dichloromethane/5% methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C(=O)O)C=C1)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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